6-Methylpyrazine-2(1H)-thione
Description
6-Methylpyrazine-2(1H)-thione (C₅H₆N₂S) is a sulfur-containing heterocyclic compound derived from pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2. The substitution of a methyl group at position 6 and a thione (-S) group at position 2 modifies its electronic and steric properties, influencing reactivity, crystal packing, and biological activity. Pyrazine thiones are notable for their applications in medicinal chemistry, particularly as anticancer, antimicrobial, and anti-inflammatory agents .
Properties
Molecular Formula |
C5H6N2S |
|---|---|
Molecular Weight |
126.18 g/mol |
IUPAC Name |
6-methyl-1H-pyrazine-2-thione |
InChI |
InChI=1S/C5H6N2S/c1-4-2-6-3-5(8)7-4/h2-3H,1H3,(H,7,8) |
InChI Key |
XVVIERYPTNMLNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=S)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyrazine-2(1H)-thione typically involves the reaction of 6-methylpyrazine with sulfur-containing reagents. One common method is the reaction of 6-methylpyrazine with Lawesson’s reagent, which facilitates the introduction of the thione group at the 2-position. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 6-Methylpyrazine-2(1H)-thione may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Methylpyrazine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the thione group can yield the corresponding thiol or hydrogenated derivatives.
Substitution: The methyl group at the 6-position can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction processes.
Substitution: Electrophilic reagents, such as halogens or nitro compounds, can be used for substitution reactions under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrogenated derivatives.
Substitution: Halogenated or nitro-substituted pyrazine derivatives.
Scientific Research Applications
6-Methylpyrazine-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 6-Methylpyrazine-2(1H)-thione exerts its effects depends on its interaction with molecular targets. The thione group can interact with metal ions, forming coordination complexes that influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Pyrazine-2(1H)-thione (C₄H₄N₂S)
- Structure : Lacks the methyl group at position 4.
- Crystallography: Crystallizes in the monoclinic space group P2₁/m with N–H⋯N and C–H⋯S hydrogen bonds dominating the packing (36.8% and 13.8% Hirshfeld surface contributions, respectively) .
- Synthesis: Prepared via reduction of 2-mercaptopyrazine in ethanol with isonicotinic acid N-oxide .
- Biological Activity : Exhibits broad-spectrum activity, including anticancer properties attributed to thione-mediated enzyme inhibition .
1-Methyl-5,6-diphenylpyrazine-2(1H)-thione (C₁₇H₁₄N₂S)
- Structure : Features a methyl group at N1 and phenyl substituents at positions 5 and 5.
- Crystallography : Triclinic space group with two independent molecules in the asymmetric unit. Stabilized by π-π stacking and C–H⋯S interactions .
- Synthesis : Derived from hydrazine-mediated cyclization followed by methylation .
1-Hydroxy-6-methylpyridine-2(1H)-thione (C₆H₇NOS)
- Structure : Pyridine-based thione with a hydroxyl group at N1 and methyl at position 6.
- Properties : Higher solubility in polar solvents compared to pyrazine analogues due to the hydroxyl group.
- Biological Activity : Demonstrated antifungal activity, likely via thiol-disulfide interchange mechanisms .
Functional Analogues
5-(Pyridin-2-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione (C₈H₆N₄OS)
- Structure : Oxadiazole-thione hybrid with a pyridinylmethyl substituent.
- Synthesis: Synthesized via hydrazide-thiocarbazate cyclization in ethanol-KOH .
- Biological Activity : Potent antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to the oxadiazole-thione pharmacophore .
6-Amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione (C₅H₇N₃OS)
- Structure: Pyrimidine-thione with amino and hydroxyl groups.
Comparative Analysis
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Crystal System | Space Group |
|---|---|---|---|---|---|
| 6-Methylpyrazine-2(1H)-thione | C₅H₆N₂S | 126.18 | Not reported | Not available | Not available |
| Pyrazine-2(1H)-thione | C₄H₄N₂S | 112.15 | >250 (decomposes) | Monoclinic | P2₁/m |
| 1-Methyl-5,6-diphenylpyrazine-2(1H)-thione | C₁₇H₁₄N₂S | 278.37 | 306 (decomposes) | Triclinic | P-1 |
| 1-Hydroxy-6-methylpyridine-2(1H)-thione | C₆H₇NOS | 141.19 | Not reported | Not available | Not available |
Key Observations :
Key Observations :
- Pyrazine-thiones show broader biological activity compared to pyridine derivatives, likely due to enhanced π-π stacking and hydrogen-bonding capabilities .
- Functionalization with phenyl groups (e.g., 1-Methyl-5,6-diphenyl derivative) may improve pharmacokinetics but requires further activity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
